molecular formula C12H12N2O2 B1296561 2,5-Dimethoxybenzene-1,4-diacetonitrile CAS No. 38439-93-9

2,5-Dimethoxybenzene-1,4-diacetonitrile

Cat. No. B1296561
CAS RN: 38439-93-9
M. Wt: 216.24 g/mol
InChI Key: ITOCIRIGKGMWME-UHFFFAOYSA-N
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Description

“2,5-Dimethoxybenzene-1,4-diacetonitrile” is a highly polarized and substituted organic compound. It is also known as "1,4-bis(2,5-dimethoxyphenyl)-2,5-dimethyl-1,4-diaza-1,3-butadiene". It is used as a monomeric precursor for cyano-PPV light-emitting polymer .


Synthesis Analysis

The synthesis of “2,5-Dimethoxybenzene-1,4-diacetonitrile” can be achieved from sodium cyanide and 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxybenzene-1,4-diacetonitrile” is symmetric, has a low molecular weight (MW=194), and contains a single benzene unit . It forms highly efficient and pure emitting crystals due to the rigid structure based on the single benzene framework .

Scientific Research Applications

Conducting Polymers Development

A significant application of 2,5-dimethoxybenzene-1,4-diacetonitrile derivatives is found in the development of conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-dimethoxybenzene, have been synthesized and electrochemically polymerized to yield polymers with remarkably low oxidation potentials. These materials demonstrate exceptional stability in their conducting form due to these low oxidation potentials, highlighting their potential for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Energy Storage and Conversion

In energy storage and conversion, 2,5-dimethoxybenzene-1,4-diacetonitrile derivatives serve as critical components. For example, 1,4-di-tert-butyl-2,5-dimethoxybenzene is utilized as a redox shuttle for overcharge protection in lithium-ion batteries, showcasing the compound's utility in enhancing battery safety and efficiency (Chen & Amine, 2007). Furthermore, these derivatives are explored as cathode and anode active species in all-organic redox-flow batteries, indicating their versatility in renewable energy technologies (Wang, Xing, Huo, Zhao, & Li, 2018).

Advanced Material Synthesis

The compound's derivatives also play a crucial role in the synthesis of advanced materials. For instance, the electrochemical oxidation of 1,2-dimethoxybenzene leads to the formation of highly colored, insoluble materials with potential applications in electrochromic devices and coatings, demonstrating the compound's utility in creating novel materials with unique properties (Márquez, Márquez, & Ortíz, 1993).

Photoluminescent Materials

Furthermore, derivatives of 2,5-dimethoxybenzene-1,4-diacetonitrile are utilized in the synthesis of photoluminescent materials. For example, 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, synthesized from (4-methoxyphenyl)acetonitrile, exhibit highly photoluminescent properties. These materials offer potential applications in optical devices and sensors, highlighting the compound's importance in developing photonic technologies (Lowe & Weder, 2002).

properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCIRIGKGMWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC#N)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304953
Record name 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzene-1,4-diacetonitrile

CAS RN

38439-93-9
Record name 38439-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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